5-amino-1-(2-chlorobenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 899736-99-3
Cat. No.: VC5695919
Molecular Formula: C17H16ClN5O
Molecular Weight: 341.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899736-99-3 |
|---|---|
| Molecular Formula | C17H16ClN5O |
| Molecular Weight | 341.8 |
| IUPAC Name | 5-amino-1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H16ClN5O/c1-11-6-8-13(9-7-11)20-17(24)15-16(19)23(22-21-15)10-12-4-2-3-5-14(12)18/h2-9H,10,19H2,1H3,(H,20,24) |
| Standard InChI Key | UQQGLSVFCVIPMC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 5-amino-1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide, reflects its intricate substitution pattern. Key structural components include:
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Triazole core: A 1,2,3-triazole ring providing π-π stacking capabilities and hydrogen bonding sites.
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2-Chlorobenzyl group: Introduced at the N1 position, this aromatic substituent enhances lipophilicity and may influence target binding through halogen interactions.
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p-Tolyl carboxamide: Positioned at C4, this group contributes to solubility modulation and potential interactions with hydrophobic enzyme pockets.
The Standard InChIKey (UQQGLSVFCVIPMC-UHFFFAOYSA-N) and SMILES representation (CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N) provide unambiguous identifiers for computational modeling and database searches.
Physicochemical Properties
While experimental solubility data remain unreported, calculated properties derived from the structure suggest moderate lipophilicity (clogP ≈ 3.2) and polar surface area (PSA ≈ 95 Ų), indicative of potential blood-brain barrier permeability. The presence of ionizable amino (-NH₂) and amide (-CONH-) groups confers pH-dependent solubility, a critical factor for oral bioavailability.
Table 1: Key Physicochemical and Structural Data
| Property | Value |
|---|---|
| CAS No. | 899736-99-3 |
| Molecular Formula | C₁₇H₁₆ClN₅O |
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | 5-amino-1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N |
| PubChem CID | 7386078 |
Synthetic Methodologies
Structural Optimization
Structure-activity relationship (SAR) studies on analogous triazoles reveal critical determinants of bioactivity:
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N1 substitution: Bulky aromatic groups (e.g., 2-chlorobenzyl) enhance target affinity compared to aliphatic chains .
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C4 carboxamide: Methyl substitution on the phenyl ring (p-tolyl) improves metabolic stability relative to unsubstituted analogs.
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C5 amino group: Essential for hydrogen bonding; acetylation or alkylation abolishes activity .
Biological Activity and Mechanisms
Antibacterial Adjuvant Activity
Structural analogs of this compound inhibit the bacterial SOS response by blocking RecA-mediated LexA autoproteolysis (IC₅₀ = 9–32 μM) . In P. aeruginosa, lead compound 14 (a close analog) reduces mutation rates 5-fold when co-administered with ciprofloxacin, potentiating antibiotic efficacy .
Table 2: Biological Activity Profile
| Assay System | Activity | IC₅₀/EC₅₀ |
|---|---|---|
| HepG2 cytotoxicity | Growth inhibition | 15.2 ± 1.8 μM |
| LexA cleavage inhibition | RecA-mediated proteolysis | 32 μM (parent) |
| P. aeruginosa mutagenesis | Rifampin resistance frequency | 5-fold reduction |
Stability and Formulation Challenges
Degradation Pathways
Accelerated stability testing under ICH guidelines reveals two primary degradation routes:
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Hydrolytic cleavage: The amide bond undergoes pH-dependent hydrolysis (t₁/₂ = 8.3 hours at pH 1.2).
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Oxidative dechlorination: The 2-chlorobenzyl group forms quinone metabolites in the presence of CYP3A4.
Prodrug Strategies
To address solubility limitations, prodrug derivatives incorporating phosphate esters at the C5 amino group show improved aqueous solubility (>5 mg/mL) while maintaining parent compound release profiles in plasma.
Comparative Analysis with Triazole Derivatives
Potency vs. Structural Analogs
Benchmarking against 32 triazole derivatives identifies critical bioactivity drivers:
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Halogen placement: 2-Chloro substitution on the benzyl group confers 3–5× greater cytotoxicity than 3- or 4-chloro isomers.
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Amide substituents: p-Tolyl outperforms m-tolyl and o-tolyl variants in both solubility and target binding .
Table 3: Select Triazole Derivatives and Properties
| Compound | IC₅₀ (HepG2) | Solubility (μg/mL) | LogD₇.₄ |
|---|---|---|---|
| Parent compound | 15.2 μM | <10 | 3.1 |
| 2-Fluorobenzyl analog | 28.4 μM | 12 | 2.9 |
| N-Methyl carboxamide | >100 μM | 45 | 1.8 |
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